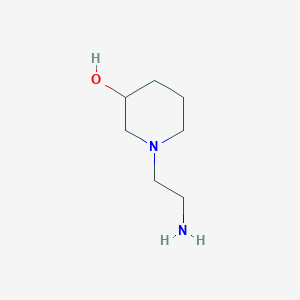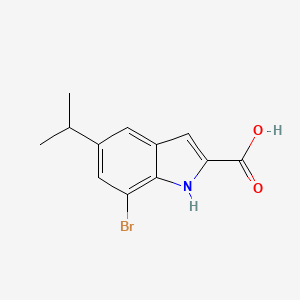
7-bromo-5-isopropyl-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bromo-indole derivatives is a topic of interest due to their potential biological activities. Paper describes a regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which is achieved through a trifluoroacetylated indole driven hydrolysis. This method allows for the selective introduction of a bromine substituent. Although the target compound is not synthesized in this study, the methodology could potentially be adapted for the synthesis of 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid by altering the substituents and reaction conditions.
In paper , the synthesis of a series of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives is reported. The starting material is synthesized from 4-bromo aniline using Japp-Klingemann and Fischer indole cyclization reactions. This approach highlights the versatility of bromo-indole synthesis via electrophilic substitution and cyclization reactions, which could be relevant for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of bromo-indole derivatives is characterized by the presence of a bromine atom on the indole ring, which can significantly influence the electronic properties of the molecule. The regioselective nature of the synthesis in paper ensures that the bromine atom is positioned at a specific location on the indole ring, which is critical for the biological activity of the compound. The 1H NMR data confirms the structure of the synthesized compound. Although the exact structure of 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid is not analyzed, the principles of NMR characterization can be applied to confirm its structure once synthesized.
Chemical Reactions Analysis
The bromo-indole derivatives discussed in the papers are further functionalized to create a variety of compounds. In paper , the bromo-indole carboxylic acid is functionalized into amide derivatives using ultrasonic irradiation with various aromatic and aliphatic amines. This demonstrates the reactivity of the carboxylic acid group and its ability to form amide bonds, which is a reaction that would also be applicable to 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Pathways : The compound is synthesized through various pathways, including Hemetsberger and Bartoli indole syntheses, and is a valuable substrate for transition metal-mediated cross-coupling chemistry (Huleatt et al., 2008).
- Regioselective Synthesis : A strategy for the synthesis of similar bromo indoles, focusing on directing bromine substituents selectively, has been developed. This approach includes hydrolysis and confirms product formation via 1HNMR data (Sharma et al., 2020).
- Novel Derivatives Synthesis : Novel derivatives of related bromo indoles were synthesized using electrophilic substitution and characterized by various spectroscopic methods (Mogulaiah et al., 2018).
Chemical Properties and Applications
- Investigation in Marine Organisms : Brominated indole derivatives have been investigated in marine sponges, leading to the discovery of new compounds with potential antimicrobial properties (Segraves & Crews, 2005).
- Electrochemical Applications : Research on carboxylic group substituted polyindole derivatives, including indole-2-carboxylic acid, shows significant effects on electrodeposition, morphology, and capacitance performance, which is crucial for supercapacitor applications (Ma et al., 2015).
- Crystal Structure Analysis : Structural studies, including hydrogen bonding and π-stacking of related indole derivatives, have been conducted using X-ray crystallography and density functional theory (Mphahlele, 2018).
Methodological Development
- Novel Synthesis Methods : Development of new synthesis methods for similar indole derivatives, utilizing palladium-catalyzed carbonylation, offers direct pathways to create compounds with potential central nervous system activity (Kumar et al., 2004).
Eigenschaften
IUPAC Name |
7-bromo-5-propan-2-yl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-6(2)7-3-8-5-10(12(15)16)14-11(8)9(13)4-7/h3-6,14H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSGGFJDQYICFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C2C(=C1)C=C(N2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-5-isopropyl-1H-indole-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

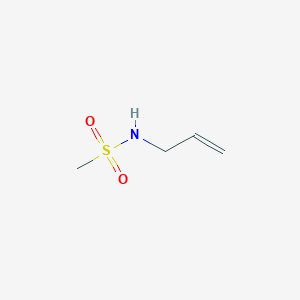
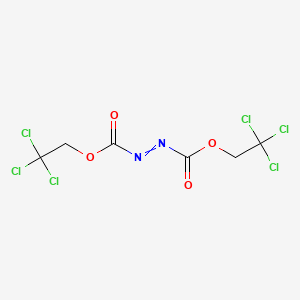
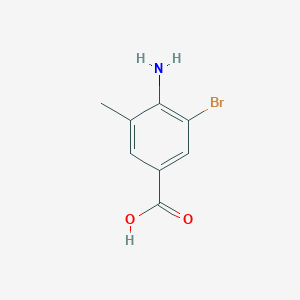
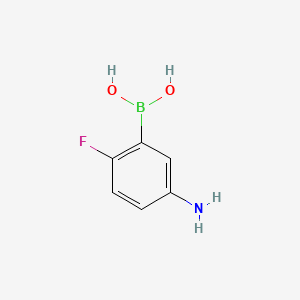
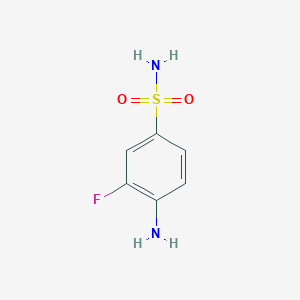
![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)
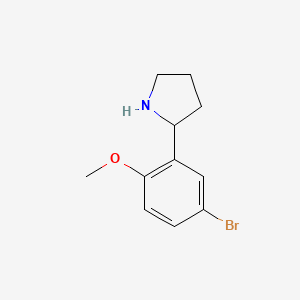
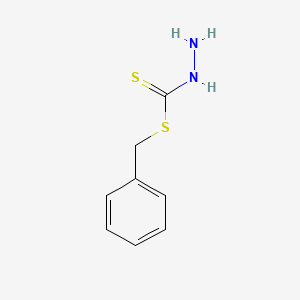
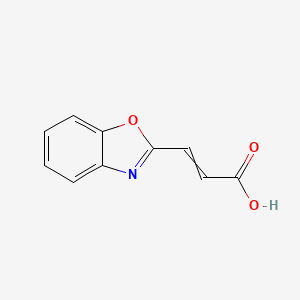

![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)
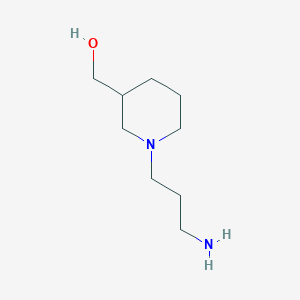
![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)
